N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine - 2198583-22-9

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine

Catalog Number: EVT-2908357
CAS Number: 2198583-22-9
Molecular Formula: C14H14N10
Molecular Weight: 322.336
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

    Compound Description: SGX523 is a potent mesenchymal-epithelial transition factor (c-MET) inhibitor investigated for treating solid tumors. [] It demonstrated species-dependent toxicity in clinical trials, potentially linked to crystal deposits in renal tubules. [] Metabolism studies revealed that SGX523 undergoes biotransformation by aldehyde oxidase (AO) in a species-specific manner. [] This metabolism leads to the formation of a significantly less soluble metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11), potentially implicated in the observed renal toxicity. []

    Relevance: Both SGX523 and N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine share the core structure of [, , ]triazolo[4,3-b]pyridazine. The variations lie in the substituents attached to this core. Understanding the metabolic liabilities of SGX523, particularly its bioactivation and the formation of the less soluble metabolite M11, can offer insights for designing and developing N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine with potentially improved safety profiles.

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

    Compound Description: Compound 2 is another c-MET inhibitor designed as a potential improvement over SGX523. [] While it retains the desirable pharmacokinetic and pharmacodynamic properties of SGX523, it exhibits a different metabolic profile with major transformations occurring on the naphthyridine ring alkoxy substituent. [] Despite these differences, Compound 2 still forms a glutathione conjugate in vitro and in vivo, indicating potential bioactivation similar to SGX523. []

    Relevance: Compound 2 and N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine share the [, , ]triazolo[4,3-b]pyridazine core, albeit with different substitutions. The observation that Compound 2, despite modifications aimed at reducing bioactivation, still undergoes glutathione conjugation highlights the potential for similar metabolic liabilities in compounds with this core structure, including N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine.

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

    Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. [] They were prepared from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl) aniline, showcasing the versatility of the [, , ]triazolo[4,3-b]pyridazine core as a building block for diverse chemical entities. [] The compounds exhibited good to moderate activity against various microorganisms, suggesting the potential of this scaffold for developing novel antimicrobial agents. []

    Relevance: The presence of the [, , ]triazolo[4,3-b]pyridazine scaffold in these derivatives underscores its versatility and potential for diverse biological activities. While N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine may not have direct antimicrobial applications, the exploration of this scaffold in the context of antimicrobial development highlights the potential for discovering new applications and biological targets for compounds containing this core structure.

N-[9-Chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-yl]benzene acetamide (MRS 1220)

    Compound Description: MRS 1220 is a selective antagonist of the adenosine A3 receptor. [] In the context of the study, it was used to investigate the role of A3 receptors in oligodendrocyte death and ischemic damage to the optic nerve. [] Administration of MRS 1220 successfully attenuated ischemia-induced injury and functional loss in the optic nerve, highlighting the potential of A3 receptor antagonists as therapeutic agents for neuroprotection. []

These examples highlight the diverse applications of [, , ]triazolo[4,3-b]pyridazine-containing compounds and their related analogs. They offer valuable insights into potential biological activities, metabolic liabilities, and the importance of specific structural modifications. Understanding these aspects can guide the further development and optimization of N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine or similar compounds for various therapeutic applications.

Properties

CAS Number

2198583-22-9

Product Name

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-7H-purin-6-amine

Molecular Formula

C14H14N10

Molecular Weight

322.336

InChI

InChI=1S/C14H14N10/c1-22(14-12-13(16-6-15-12)17-7-18-14)9-4-23(5-9)11-3-2-10-20-19-8-24(10)21-11/h2-3,6-9H,4-5H2,1H3,(H,15,16,17,18)

InChI Key

IZPKFINYEYVGCL-UHFFFAOYSA-N

SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC5=C4NC=N5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.